molecular formula C8H14ClNO B2890897 1-(Oxolan-3-yl)but-3-yn-2-amine hydrochloride CAS No. 2230802-62-5

1-(Oxolan-3-yl)but-3-yn-2-amine hydrochloride

Cat. No.: B2890897
CAS No.: 2230802-62-5
M. Wt: 175.66
InChI Key: NWUUENGRYGMUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(Oxolan-3-yl)but-3-yn-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-butyne-1-amine with tetrahydrofuran under specific conditions to form the desired product. The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the proper formation of the compound . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.

Chemical Reactions Analysis

1-(Oxolan-3-yl)but-3-yn-2-amine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Oxolan-3-yl)but-3-yn-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)but-3-yn-2-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(Oxolan-3-yl)but-3-yn-2-amine hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(oxolan-3-yl)but-3-yn-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-8(9)5-7-3-4-10-6-7;/h1,7-8H,3-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUUENGRYGMUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CC1CCOC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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